Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate
Overview
Description
Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate is a lipophilic ion which is insoluble in water . It is also strong against acids and oxidants . It is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes . It is also used as an anionic phase-transfer catalyst .
Synthesis Analysis
The compound can be prepared using boron trifluoride and 3,5-bis (trifluoromethyl)phenylmagnesium iodide as major components .Molecular Structure Analysis
The empirical formula of the compound is C56H36BF48NaO8 · 3H2O . The molecular weight is 1836.65 g/mol .Chemical Reactions Analysis
The compound is a lipophilic additive of tetraphenylborate and is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes . It is also used as an anionic phase-transfer catalyst .Physical and Chemical Properties Analysis
The compound is a powder . It is insoluble in water and is strong against acids and oxidants .Scientific Research Applications
Catalysis : It's an efficient negatively charged phase transfer catalyst for diazonium ion in azo coupling reactions and catalyzes one-pot, three-component Mannich reactions and reductive amination of aldehydes in water at ambient temperatures (Kobayashi et al., 1981); (Chang et al., 2006); (Lai et al., 2008).
Synthesis : It's used in synthesizing various tetraarylborate ions with many trifluoromethyl groups and helps in producing stable silyloxonium ions at low temperatures (Fujiki et al., 1992); (Kira et al., 1992).
Sensor Technology : It acts as a stable anionic additive in cation-selective chemical sensors, improves cocaine-selective membrane electrodes, and constructs histamine-sensitive membrane electrodes (Rosatzin et al., 1993); (Watanabe et al., 1995); (Katsu & Hirodo, 1999).
Polymerization : It is a proton source for initiating polymerization of vinyl ethers and activates styrenes for efficient polymerization (Chang et al., 2006).
Stability and Lipophilicity : It's noted for its high lipophilicity, insolubility in water, and durability against acid and oxidants, which is crucial for the isolation of highly electrophilic cations (Nishida et al., 1984); (Chen & Lancaster, 2013).
Chemical Analysis : It is a safe and reliable reagent for analyzing water content in solutions of fluorinated tetraarylborates and has been standardized for preparation and purification (Yakelis & Bergman, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The compound’s use as a lipophilic ion exchanger for ion-selective membrane electrodes and as an anionic phase-transfer catalyst suggests potential applications in the field of analytical chemistry . Its role in the solvent extraction of cations also indicates potential use in separation processes .
Properties
IUPAC Name |
sodium;tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]boranuide;trihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H36BF48O8.Na.3H2O/c1-106-33(41(58,59)60,42(61,62)63)21-9-22(34(107-2,43(64,65)66)44(67,68)69)14-29(13-21)57(30-15-23(35(108-3,45(70,71)72)46(73,74)75)10-24(16-30)36(109-4,47(76,77)78)48(79,80)81,31-17-25(37(110-5,49(82,83)84)50(85,86)87)11-26(18-31)38(111-6,51(88,89)90)52(91,92)93)32-19-27(39(112-7,53(94,95)96)54(97,98)99)12-28(20-32)40(113-8,55(100,101)102)56(103,104)105;;;;/h9-20H,1-8H3;;3*1H2/q-1;+1;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYSIIBSDLWUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C2=CC(=CC(=C2)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C3=CC(=CC(=C3)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)C4=CC(=CC(=C4)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC.O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H42BF48NaO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635624 | |
Record name | Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]borate(1-)--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1836.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120945-63-3 | |
Record name | Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]borate(1-)--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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